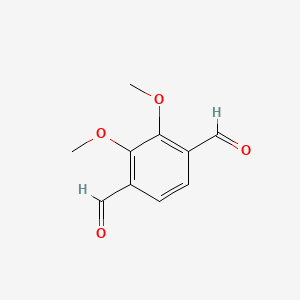

2,3-Dimethoxyterephthalaldehyde

CAS No.: 179693-85-7

Cat. No.: VC8082737

Molecular Formula: C10H10O4

Molecular Weight: 194.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 179693-85-7 |

|---|---|

| Molecular Formula | C10H10O4 |

| Molecular Weight | 194.18 g/mol |

| IUPAC Name | 2,3-dimethoxyterephthalaldehyde |

| Standard InChI | InChI=1S/C10H10O4/c1-13-9-7(5-11)3-4-8(6-12)10(9)14-2/h3-6H,1-2H3 |

| Standard InChI Key | WAHBFHUZSTXBMP-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1OC)C=O)C=O |

| Canonical SMILES | COC1=C(C=CC(=C1OC)C=O)C=O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

2,3-Dimethoxyterephthalaldehyde, also known as 2,3-dimethoxy-1,4-benzenedicarboxaldehyde, is identified by the PubChem CID 10607834 and CAS registry number 179693-85-7 . Its IUPAC name, 2,3-dimethoxyterephthalaldehyde, reflects the substitution pattern of methoxy groups (-OCH₃) at the 2- and 3-positions and aldehyde groups (-CHO) at the 1- and 4-positions of the benzene ring . The compound’s SMILES notation, COC1=C(C=CC(=C1OC)C=O)C=O, provides a simplified representation of its planar structure .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| Density | Not reported |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in polar organic solvents (e.g., DMAc, DMF) |

Structural Elucidation

X-ray diffraction (XRD) and Fourier-transform infrared (FT-IR) spectroscopy have been employed to characterize the crystalline nature and functional groups of 2,3-dimethoxyterephthalaldehyde. Powder XRD patterns of COFs synthesized from this compound reveal well-defined peaks, indicating high crystallinity with a d-spacing of 3.4–4.2 Å . FT-IR spectra exhibit distinctive absorption bands at 1612 cm⁻¹ (C=N stretching from imine linkages) and 1205 cm⁻¹ (C-O stretching from methoxy groups), confirming successful integration into polymeric networks .

Synthesis and Purification

Synthetic Routes

The compound is typically synthesized via formylation of 1,2-dimethoxybenzene. A reported method involves reacting 1,2-dimethoxybenzene with a Vilsmeier-Haack reagent (POCl₃/DMF) under reflux conditions, yielding 2,3-dimethoxyterephthalaldehyde in moderate yields . Alternative approaches utilize Ullmann coupling or directed ortho-metalation strategies to install aldehyde groups regioselectively .

Table 2: Representative Synthetic Protocol

| Parameter | Condition |

|---|---|

| Starting Material | 1,2-Dimethoxybenzene |

| Reagent | POCl₃, DMF |

| Solvent | 1,2-Dichlorobenzene, DMAc |

| Temperature | 120°C |

| Reaction Time | 72 hours |

| Yield | 80% |

Purification and Characterization

Post-synthesis purification involves sequential washing with ethanol and dichloromethane to remove unreacted monomers and catalysts . Thermogravimetric analysis (TGA) demonstrates thermal stability up to 300°C, with a mass loss of <5% below this temperature, confirming the absence of residual solvents . Nuclear magnetic resonance (NMR) spectroscopy in deuterated dimethyl sulfoxide (DMSO-d₆) reveals singlet peaks at δ 10.2 ppm (aldehyde protons) and δ 3.8 ppm (methoxy protons) .

Applications in Covalent Organic Frameworks (COFs)

Role in 2D COF Design

2,3-Dimethoxyterephthalaldehyde serves as a key linker in bifunctional COFs due to its ability to form dynamic imine bonds with tetraamine monomers. For instance, reaction with 1,3,6,8-tetrakis(4-aminophenyl)pyrene (PyTTA) produces a 2D COF (AA-inclined-AA stacking) with a surface area exceeding 800 m²/g . The methoxy groups enhance interlayer interactions via C-H···O hydrogen bonds, stabilizing the framework and enabling tunable porosity .

Comparison with Analogues

Replacing 2,3-dimethoxyterephthalaldehyde with 2,5-dimethoxyterephthalaldehyde alters the COF dimensionality from 2D to 1D due to steric effects, underscoring the structural sensitivity to substituent positioning . This contrast highlights the compound’s unique ability to direct long-range order in crystalline materials.

Electronic and Steric Effects

Electron-Donating Methoxy Groups

The methoxy substituents donate electron density to the benzene ring via resonance, increasing the electron-richness of the aldehyde groups. This electronic modulation enhances reactivity in Schiff-base condensations, facilitating rapid imine formation under mild conditions . Density functional theory (DFT) calculations further reveal a HOMO-LUMO gap of 3.2 eV, suggesting potential optoelectronic applications .

Steric Influences on Molecular Packing

The ortho-positioned methoxy groups introduce steric hindrance, preventing π-π stacking in certain configurations. This property is exploited to engineer COFs with atypical stacking motifs, such as slipped-parallel arrangements, which improve gas adsorption selectivity .

Future Directions and Challenges

While 2,3-dimethoxyterephthalaldehyde has enabled advances in COF design, challenges remain in scaling up synthesis and achieving aqueous-phase compatibility. Recent efforts focus on post-synthetic modification of the aldehyde groups to introduce functionalities like carboxylic acids or amines, broadening application scope . Additionally, computational modeling of its interaction with transition metals may unlock catalytic applications in heterogeneous catalysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume